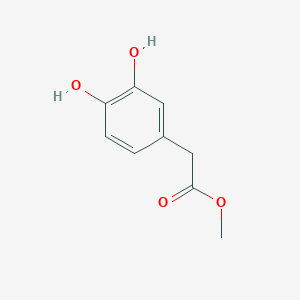

Methyl 3,4-dihydroxyphenylacetate

概要

準備方法

合成経路と反応条件

3,4-ジヒドロキシフェニル酢酸メチルは、硫酸などの触媒存在下で、3,4-ジヒドロキシフェニル酢酸とメタノールをエステル化することによって合成できます . この反応は通常、目的の生成物を得るために、反応物を数時間還流する必要があります。

工業的生産方法

3,4-ジヒドロキシフェニル酢酸メチルの工業的生産方法は、文献ではあまりよく知られていません。一般的なアプローチは、ラボでの合成と同様の、大規模なエステル化プロセスですが、より高い収量と純度のために最適化されています。

化学反応の分析

反応の種類

3,4-ジヒドロキシフェニル酢酸メチルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノンを生成します。

還元: 還元反応により、この化合物は対応するアルコールに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

生成される主要な生成物

酸化: キノン

還元: アルコール

置換: ハロゲン化またはニトロ化誘導体

科学研究への応用

3,4-ジヒドロキシフェニル酢酸メチルは、いくつかの科学研究に役立っています。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: フリーラジカルを消去する抗酸化作用が研究されています.

科学的研究の応用

Methyl 3,4-Dihydroxyphenylacetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its antioxidant properties, which help in scavenging free radicals.

Medicine: Investigated for its antiviral activities, particularly against enterovirus 71 (EV71).

Industry: Potential applications in the formulation of antioxidant additives for food and cosmetics.

作用機序

3,4-ジヒドロキシフェニル酢酸メチルは、主にその抗酸化作用を通じて効果を発揮します。 フリーラジカルを消去することにより、細胞の酸化損傷を防ぎます . この化合物はまた、横紋筋肉腫細胞におけるウイルス複製プロセスを阻害することにより、エンテロウイルス 71 の複製を阻害します .

類似の化合物との比較

類似の化合物

- カテコール-4-酢酸メチルエステル

- 3,4-ジヒドロキシフェニル酢酸メチルエステル

- ホモプロトカテク酸メチルエステル

- ピロカテコール-4-酢酸メチルエステル

独自性

3,4-ジヒドロキシフェニル酢酸メチルは、抗酸化作用と抗ウイルス作用の両方の特性を持つという点でユニークです。 他の類似の化合物は、これらの作用のいずれかを示す可能性がありますが、両方の組み合わせにより、3,4-ジヒドロキシフェニル酢酸メチルは研究および潜在的な治療用途において特に価値のあるものとなっています .

類似化合物との比較

Similar Compounds

- Catechol-4-acetic acid methyl ester

- 3,4-Dihydroxyphenylacetic acid methyl ester

- Homoprotocatechuic acid methyl ester

- Pyrocatechol-4-acetic acid methyl ester

Uniqueness

Methyl 3,4-Dihydroxyphenylacetate is unique due to its dual antioxidant and antiviral properties. While other similar compounds may exhibit one of these activities, the combination of both makes this compound particularly valuable in research and potential therapeutic applications .

生物活性

Methyl 3,4-dihydroxyphenylacetate (MDHPA) is a polyphenolic compound that has garnered attention for its diverse biological activities. This article explores its neuroprotective, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound is an ester derivative of 3,4-dihydroxybenzoic acid. Its molecular formula is C9H10O4, with a molecular weight of approximately 182.17 g/mol. This compound is primarily found in various natural sources, including the seeds of Ilex aquifolium and certain traditional herbal medicines.

1. Neuroprotective Effects

MDHPA has been shown to exhibit significant neuroprotective properties. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells:

- Cell Viability : In studies using SH-SY5Y neuroblastoma cells, MDHPA demonstrated a protective effect against oxidative damage induced by tert-butyl hydroperoxide (TBHP). The compound improved cell viability and reduced the levels of reactive oxygen species (ROS) in a dose-dependent manner .

- Mechanisms of Action : MDHPA enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which play crucial roles in cellular defense against oxidative stress . It also activates the Nrf2 pathway, which is vital for regulating antioxidant responses.

2. Antioxidant Activity

The antioxidant capacity of MDHPA has been quantified through various assays:

- DPPH Scavenging Activity : MDHPA exhibited a strong ability to scavenge DPPH free radicals, with an IC50 value lower than that of common antioxidants like N-acetylcysteine (NAC) . This suggests that MDHPA is effective in neutralizing free radicals and reducing oxidative stress.

- Oxidative Stress Reduction : Studies have shown that treatment with MDHPA significantly lowers intracellular ROS levels and improves mitochondrial function by restoring mitochondrial membrane potential .

Research Findings

Case Studies

- Neuroprotection in Endometriosis : A study highlighted the potential of MDHPA in protecting granulosa cells from oxidative damage associated with endometriosis. The compound was shown to reverse TBHP-induced apoptosis in these cells, suggesting its therapeutic potential for improving reproductive outcomes in endometriosis patients .

- Cerebral Protection : Another investigation focused on the ability of MDHPA to promote the differentiation of NSCs into cholinergic neurons, which are critical for cognitive functions. The study found that MDHPA activates key signaling pathways involved in neurogenesis, thus supporting its role as a neurotrophic agent .

特性

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFILLIGHGZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451666 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-88-8 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-Dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for this compound?

A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.

Q3: Has this compound been isolated from any plant sources?

A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。